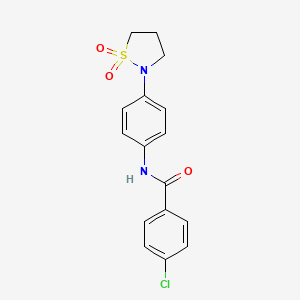

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSSQFJQTRMTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the chlorination of benzamide to introduce the chloro group. Subsequent steps include the formation of the isothiazolidin-2-yl group and its attachment to the phenyl ring. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The chlorobenzamide moiety can bind to receptors or enzymes, modulating their activity. The isothiazolidin-2-yl group may enhance the compound's solubility and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Key Observations :

- The target compound’s isothiazolidine sulfone differentiates it from thiazolidine sulfones (e.g., ) and hydrazinesulfonyl derivatives (e.g., ).

- Piperazine-substituted analogues (e.g., ) exhibit higher molecular weights and altered solubility profiles due to basic nitrogen atoms.

Benzamide Derivatives with Alternative Heterocyclic Substituents

Key Observations :

- Heterocycles like benzimidazole (PB3) and oxadiazole () introduce distinct electronic and steric effects compared to the isothiazolidine sulfone.

- Compounds with imidazole substituents () demonstrate notable anticancer activity, suggesting that heterocycle choice critically influences bioactivity.

Substituent Variations on the Benzamide Core

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility.

- Thiazole sulfonamide derivatives () exhibit higher polarity (PSA: 113.16 Ų) compared to the target compound.

Biological Activity

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group and an isothiazolidin-2-yl moiety , which contribute to its unique chemical properties. The presence of the dioxidoisothiazolidine structure suggests potential reactivity and biological activity, making it a subject of interest in pharmacological studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClN₂O₄S |

| Molecular Weight | 425.88 g/mol |

| CAS Number | 1105216-30-5 |

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These include:

- Antimicrobial Properties : The structural features may enhance interactions with microbial targets, leading to potential antibacterial effects.

- Anticancer Activity : Research has suggested that compounds with isothiazolidine structures can inhibit tumor growth through various mechanisms, including apoptosis induction.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which modulate their activity. The dioxidoisothiazolidine moiety may play a crucial role in enhancing these interactions.

Case Studies and Research Findings

- Antimicrobial Activity Study :

-

Cancer Cell Line Inhibition :

- Research involving various cancer cell lines showed that derivatives of this compound could inhibit cell proliferation by inducing apoptosis through caspase activation pathways.

- Inflammation Modulation :

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Isothiazolidine Ring : Reacting a suitable precursor with sulfur dioxide.

- Chlorination : Chlorination of the phenyl ring using thionyl chloride.

- Acylation : Acylation with appropriate acyl chlorides to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.